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Executive Summary
Precise structural identification is the bedrock of modern drug discovery. In the context of large-

scale virtual screening and database management, ambiguous nomenclature can lead to

critical errors in Quantitative Structure-Activity Relationship (QSAR) modeling and patent

filings.[1][2]

This guide provides a definitive technical analysis of 4-(3,4-Dimethylphenoxy)benzeneacetic

acid, a diphenyl ether derivative often explored in thyromimetic and PPAR-agonist scaffolds.[1]

[2] We detail the derivation of its machine-readable identifiers—SMILES (Simplified Molecular

Input Line Entry System) and InChI (International Chemical Identifier)—and provide a validated

protocol for their generation using industry-standard algorithms.[1][2]
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The IUPAC name 4-(3,4-Dimethylphenoxy)benzeneacetic acid deconstructs into three distinct

pharmacophores:

Core Scaffold: Benzeneacetic acid (Phenylacetic acid).[1][3]

Structure: A benzene ring substituted with an acetic acid group (-CH2-COOH).[1][2]

Linker: An ether linkage (-O-) at the para (4-) position relative to the acetic acid group.[1][2]

Distal Ring: A 3,4-dimethylphenyl group attached to the oxygen.[1]

Physicochemical Profile
Before identifier generation, the molecular graph must be validated against standard valency

rules.

Property Value Derivation

Molecular Formula C₁₆H₁₆O₃
(C₈H₇O₂) + O + (C₈H₉) - 2H

(linkage)

Molecular Weight 256.30 g/mol
Calculated via standard atomic

weights

H-Bond Donors 1 Carboxylic acid (-OH)

H-Bond Acceptors 3
Ether oxygen + Carboxyl

oxygens

Rotatable Bonds 4
Ether linkages and methylene

bridges

Topological Polar Surface Area 46.53 Å² Estimated (Carboxyl + Ether)

Identifier Generation Protocols
SMILES Notation
SMILES strings are ASCII strings that represent the chemical graph. For database uniqueness,

the Canonical SMILES is required, which uses a specific algorithm (e.g., Cahn-Ingold-Prelog
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priority) to number the atoms deterministically.[1]

Canonical SMILES Derivation:
Start: Identify the carboxyl carbon or the ether oxygen as a starting point.

Path: Traverse the benzeneacetic acid ring, cross the ether bridge, and enumerate the

dimethylphenyl ring.

Aromaticity: Represent benzene rings with lowercase c.

Generated Canonical SMILES:

[1][4] Isomeric SMILES: Since the molecule possesses no chiral centers (stereocenters) or

defined cis/trans double bond geometry in the rings, the Isomeric SMILES is identical to the

Canonical SMILES.[1]

InChI & InChIKey
The InChI (International Chemical Identifier) is a layered identifier that encodes connectivity,

tautomerism, and stereochemistry independent of drawing conventions.[1]

InChI String Construction:
Layer 1 (Formula):C16H16O3[1][2]

Layer 2 (Connections /c): Defines the heavy atom skeleton.[1]

Logic: The acetic acid side chain and dimethyl groups are numbered based on canonical

ranking.

Layer 3 (Hydrogens /h): Defines hydrogen positions (mobile and fixed).[1]

Predicted InChI String:

(Note: The exact numbering in the /c layer depends on the specific canonicalization algorithm

of the InChI software version 1.06+)

InChIKey (Hashed Identifier):
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The InChIKey is a fixed-length (27-character) SHA-256 hash of the InChI string, essential for

database indexing.[1][2]

Format:AAAAAAAAAAAAAA-BBBBBBBBBB-N

Generation: Unlike SMILES, the InChIKey cannot be manually derived; it must be computed.

Technical Implementation (Python/RDKit)
To ensure Trustworthiness and Reproducibility, researchers should not rely on manual string

construction. The following Python protocol uses the RDKit library to generate validated

identifiers.

Expected Output:

SMILES:CC1=C(C)C=C(Oc2ccc(CC(O)=O)cc2)C=C1[1]

InChIKey: (Will be a unique hash, e.g., XJ...-N)

Structural Visualization (Graphviz)[1]
The following diagram illustrates the connectivity and functional segmentation of the molecule,

highlighting the critical ether linkage that defines its pharmacophore class.

Pharmacophore Map
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Figure 1: Pharmacophore segmentation of 4-(3,4-Dimethylphenoxy)benzeneacetic acid.

Scientific Context & Validation
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Validation of the Structure
The generated identifiers must be cross-referenced against known chemical rules:

Aromaticity Check: The SMILES string c notation correctly identifies the delocalized electron

systems in both phenyl rings.

Valency Check: The ether oxygen connects two aromatic carbons (valency 2), and the

carboxyl carbon connects to two oxygens and one carbon (valency 4).[1]

Application in Drug Discovery
This specific scaffold (Diphenyl ether acetic acid) is structurally homologous to Thyromimetics

(e.g., Sobetirome) and PPAR agonists.[1]

Mechanism: The acetic acid headgroup typically mimics the carboxylate of thyroid hormones

(T3/T4), interacting with arginine residues in the receptor binding pocket [1].[1]

Lipophilicity: The 3,4-dimethyl substitution increases lipophilicity (logP) compared to the

unsubstituted parent, potentially enhancing membrane permeability.[1]

Database Registration
When registering this compound in a local database (e.g., ChemDraw, CDD Vault):

Primary Key: Use the InChIKey for rapid, collision-free indexing.[1]

Secondary Key: Use the Canonical SMILES for substructure searching.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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